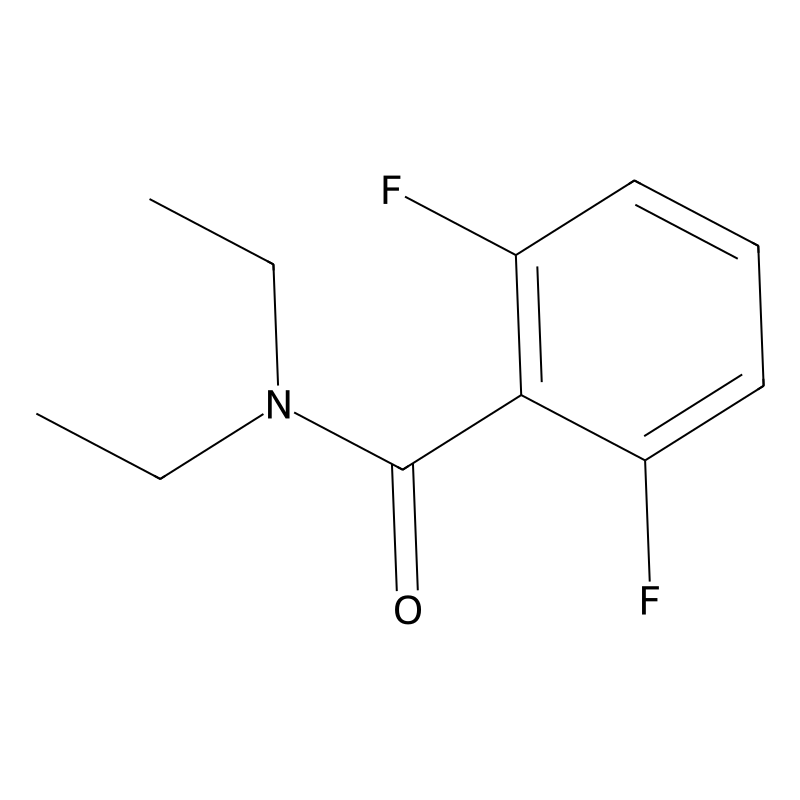

N,N-diethyl-2,6-difluorobenzamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Possible Reasons for Lack of Information:

- The compound may be very new and not yet explored in scientific research.

- It might be a proprietary compound not publicly disclosed.

- N,N-Diethyl-2,6-Difluoro-Benzamide could be a derivative of a known molecule with similar properties, rendering it less interesting for fundamental research.

Future Exploration:

If you are interested in exploring the potential scientific research applications of N,N-Diethyl-2,6-Difluoro-Benzamide, you can:

- Search for patents mentioning the compound. This might indicate industrial applications or potential for specific uses.

- Conduct a more comprehensive literature search using specialized databases or scientific publications.

- Consider computational modeling to predict the physical and chemical properties of the molecule, which could give clues to potential applications.

N,N-diethyl-2,6-difluorobenzamide is a chemical compound characterized by its unique structure that includes two ethyl groups attached to the nitrogen atom of the benzamide functional group, along with two fluorine substituents on the aromatic ring. This compound is part of the difluorobenzamide class, which is notable for its diverse applications in pharmaceuticals and agrochemicals. The molecular formula for N,N-diethyl-2,6-difluorobenzamide is C12H14F2N, and its structure can be represented as follows:

textF \ C6H4 \ C(=O)N(C2H5)2 / F

- Hydrolysis: Under acidic or basic conditions, N,N-diethyl-2,6-difluorobenzamide can hydrolyze to yield 2,6-difluorobenzoic acid and diethylamine.

- Nucleophilic Substitution: The presence of fluorine atoms can enhance the electrophilicity of the carbonyl carbon, allowing for nucleophilic attack by various nucleophiles.

- Reduction: The carbonyl group can be reduced to a methylene group using reducing agents such as lithium aluminum hydride.

Research indicates that compounds within the difluorobenzamide class exhibit significant biological activity, particularly in antibacterial and antifungal applications. For instance:

- Antibacterial Activity: Studies have shown that N,N-diethyl-2,6-difluorobenzamide derivatives can inhibit bacterial growth by targeting specific proteins involved in cell division.

- Antiproliferative Effects: Some derivatives have demonstrated potential in inhibiting cancer cell proliferation, making them candidates for further pharmaceutical development.

The synthesis of N,N-diethyl-2,6-difluorobenzamide can be achieved through several methods:

- Direct Amide Formation: Reacting 2,6-difluorobenzoic acid with diethylamine under dehydrating conditions (e.g., using thionyl chloride) leads to the formation of N,N-diethyl-2,6-difluorobenzamide.python

2,6-Difluorobenzoic Acid + Diethylamine → N,N-Diethyl-2,6-difluorobenzamide + HCl - Hydrolysis of Precursors: Starting from 2,6-difluorobenzonitrile and treating it with diethylamine in the presence of an acid catalyst can also yield the desired amide.

- Industrial Methods: Various industrial methods utilize alkali-catalyzed hydrolysis of 2,6-difluorobenzonitrile in the presence of hydrogen peroxide to produce high yields of 2,6-difluorobenzamide derivatives .

N,N-diethyl-2,6-difluorobenzamide has several applications:

- Pharmaceuticals: Used as an intermediate in the synthesis of drugs targeting bacterial infections and cancer.

- Agriculture: Potential use as a pesticide or herbicide due to its biological activity against certain pests and pathogens.

- Chemical Research: Serves as a building block for synthesizing more complex organic compounds.

Interaction studies involving N,N-diethyl-2,6-difluorobenzamide reveal its ability to form hydrogen bonds and hydrophobic interactions with target proteins. For example:

- In molecular docking studies with bacterial proteins like FtsZ (a protein essential for bacterial cell division), N,N-diethyl-2,6-difluorobenzamide showed favorable binding interactions due to its fluorinated aromatic structure .

These interactions are crucial for understanding its mechanism of action and optimizing its efficacy as a pharmaceutical agent.

Several compounds share structural similarities with N,N-diethyl-2,6-difluorobenzamide. Here are a few notable examples:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 2,6-Difluorobenzamide | Two fluorine atoms on benzene ring | Basic amide structure |

| N,N-Diethyl-3-fluorobenzamide | One fluorine atom on benzene ring | Exhibits different biological activity |

| 3-Methoxybenzamide | No fluorine substituents | Lacks enhanced electrophilicity |

| N,N-Diethyl-4-fluorobenzamide | One fluorine atom at para position | Different binding characteristics |

Uniqueness of N,N-Diethyl-2,6-Difluorobenzamide

N,N-diethyl-2,6-difluorobenzamide stands out due to its specific placement of two fluorine atoms at the ortho positions on the benzene ring. This configuration enhances its biological activity by improving binding affinity to target proteins while also influencing its physical properties such as solubility and stability compared to other derivatives.